molecular formula C10H16N6 B14639491 1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine CAS No. 52378-57-1

1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine

Katalognummer: B14639491
CAS-Nummer: 52378-57-1
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: SESBNJZEWNWYQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- is a complex organic compound that features a guanidine group, a cyano group, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of solvent-free conditions and microwave-assisted synthesis can also enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophiles involved .

Wissenschaftliche Forschungsanwendungen

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Guanidine derivatives: Compounds with similar guanidine groups but different substituents.

    Imidazole derivatives: Compounds with imidazole rings but different functional groups attached.

Uniqueness

Guanidine, N-cyano-N’-[4-(1H-imidazol-5-yl)butyl]-N’'-methyl- is unique due to the combination of the guanidine group, cyano group, and imidazole ring in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Eigenschaften

CAS-Nummer

52378-57-1

Molekularformel

C10H16N6

Molekulargewicht

220.27 g/mol

IUPAC-Name

1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine

InChI

InChI=1S/C10H16N6/c1-12-10(15-7-11)14-5-3-2-4-9-6-13-8-16-9/h6,8H,2-5H2,1H3,(H,13,16)(H2,12,14,15)

InChI-Schlüssel

SESBNJZEWNWYQM-UHFFFAOYSA-N

Kanonische SMILES

CN=C(NCCCCC1=CN=CN1)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.